Triphenylene-d12

Isotope Dilution Mass Spectrometry PAH Quantification Internal Standard Selection

Trace-level PAH quantification demands exact isotopic matching to eliminate matrix effects. Triphenylene-d12 (M+12, ≥98 atom % D) is the definitive SIL-IS for triphenylene via EPA 8270E or LC-MS/MS. • Co-elutes identically with native triphenylene, correcting for extraction losses and ion suppression • M+12 mass shift eliminates spectral overlap; certified ≥98 atom % D isotopic enrichment • Room-temperature storage; Certificates of Analysis included with every batch

Molecular Formula C18H12
Molecular Weight 240.4 g/mol
Cat. No. B100180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylene-d12
Molecular FormulaC18H12
Molecular Weight240.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
InChIKeySLGBZMMZGDRARJ-AQZSQYOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylene-d12 Standard Overview


Triphenylene-d12 (CAS 17777-56-9) is the perdeuterated isotopologue of the polycyclic aromatic hydrocarbon (PAH) triphenylene, wherein all twelve hydrogen atoms are replaced by deuterium. This C₁₈D₁₂ compound exhibits a molecular weight of 240.36 g/mol and a mass shift of M+12 relative to the native analyte . As a stable isotope-labeled internal standard (SIL-IS), it is predominantly employed in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) for the accurate quantification of triphenylene in complex environmental, food, and industrial matrices [1]. Commercial preparations typically achieve isotopic enrichment ≥98 atom % D, with chemical purity specified as ≥98% .

Type Perdeuterated PAH Internal Standard
Workflow Isotope Dilution GC-MS / LC-MS
Matrices Environmental, Food, Industrial

Why Alternative Internal Standards Fail for Triphenylene-d12


Generic substitution with non-deuterated triphenylene or alternative PAH internal standards compromises analytical accuracy and precision. Isotope dilution mass spectrometry (IDMS) relies on the principle that the labeled internal standard co-elutes with and experiences identical matrix effects as the target analyte [1]. Non-deuterated triphenylene cannot be distinguished by mass spectrometry, precluding its use as an internal standard for triphenylene. While other deuterated PAHs (e.g., chrysene-d12, perylene-d12) may serve as internal standards for structurally related compounds, they differ in retention time, ionization efficiency, and extraction recovery, introducing systematic bias unless full method validation is performed [2]. The magnitude of such bias is non-negligible; for example, deuterated PAHs have been shown to yield concentrations 1.9–4.3% lower than ¹³C-labeled analogs under pressurized liquid extraction (PLE) conditions due to differential stability [3]. Therefore, accurate triphenylene quantification in regulatory, environmental, or research settings mandates the use of the exact isotopic match—Triphenylene-d12.

Non-deuterated triphenylene cannot be distinguished by MS, ruling out its use as an internal standard for triphenylene.

Alternative deuterated PAHs (e.g., chrysene-d12, perylene-d12) differ in retention, ionization efficiency, and extraction recovery, which may introduce systematic bias without full method validation.

Reported bias of deuterated PAHs vs. ¹³C-labeled analogs (1.9–4.3% under PLE) suggests that class-level stability differences can affect quantification accuracy.

Triphenylene-d12 Differentiation Evidence


Isotopic Purity for Accurate Quantification

Triphenylene-d12 is commercially available with an isotopic enrichment of 98 atom % D, as specified by leading suppliers such as Sigma-Aldrich and C/D/N Isotopes [REFS-1, REFS-2]. In contrast, non-deuterated triphenylene (Triphenylene-h₁₂) exhibits natural isotopic abundance (≈99.985% ¹H). This high deuteration level ensures a minimum M+12 mass shift, which effectively separates the internal standard signal from that of the native analyte in MS detection, preventing isotopic overlap that could bias quantification. Some vendors offer Triphenylene-d12 with lower chemical purity specifications (>95%), but isotopic enrichment remains the critical parameter for IDMS applications [1].

Isotopic Enrichment
Class-level
≥98 atom % D
Supports low isotopic interference in MS
Vendor CoA; natural abundance ~0.015% D
Isotope Dilution Mass Spectrometry PAH Quantification Internal Standard Selection

Mass Shift and Co-Elution in MS

The complete deuteration of triphenylene yields a molecular ion mass of 240.36 Da, exactly 12 Da greater than the native analyte (228.29 Da) . This M+12 mass shift is consistently reported by all major suppliers [REFS-2, REFS-3]. By comparison, partially deuterated PAH internal standards (e.g., phenanthrene-d₁₀, mass shift +10) or ¹³C-labeled analogs (e.g., ¹³C₆-triphenylene, mass shift +6) provide less mass separation, which can increase the risk of isotopic overlap, especially at high analyte concentrations or when using low-resolution mass spectrometers. The M+12 shift of Triphenylene-d12 ensures baseline resolution of the internal standard and analyte peaks in the mass domain while maintaining near-identical chromatographic retention time.

Mass Shift
Class-level
M+12 (240.36 Da) vs. M+0 (228.29 Da)
Enables baseline MS peak separation
Co-elution maintained; +12 Da over native
GC-MS LC-MS Isotope Dilution PAH Analysis

Infrared C-D Stretching Shift

Infrared and Raman spectra of crystalline triphenylene and triphenylene-d12 have been directly compared [1]. The most prominent spectroscopic differentiation is the shift of the C-H stretching vibration (typically 3000–3100 cm⁻¹ in the native compound) to the C-D stretching region (2100–2200 cm⁻¹) in the deuterated analog [2]. This frequency shift of approximately 800–900 cm⁻¹ is diagnostic and allows unambiguous identification of the deuterated species even in the absence of mass spectral data. No such shift occurs when comparing non-deuterated triphenylene with other non-deuterated PAHs or when using ¹³C-labeled analogs.

IR C-D Shift
Head-to-head
2100–2200 cm⁻¹ (C-D) vs. 3000–3100 cm⁻¹ (C-H)
Orthogonal identity verification tool
Shift ~800–900 cm⁻¹; crystalline IR
Infrared Spectroscopy Raman Spectroscopy Isotopic Labeling Structural Analysis

Quantification Bias: Deuterated vs. ¹³C-PAHs

A controlled study compared the analytical performance of deuterium-labeled PAHs (PAHs-d) and ¹³C-labeled PAHs (¹³C-PAHs) as internal standards in isotope dilution mass spectrometry coupled with pressurized liquid extraction (PLE) [1]. Across a panel of PAHs, concentrations determined using PAHs-d were significantly (p < 0.05) lower than those obtained with ¹³C-PAHs, with biases ranging from 1.9% to 4.3%. This discrepancy is attributed to the higher thermal and chemical stability of PAHs-d during the PLE process, leading to differential recovery. While this study did not specifically include Triphenylene-d12, the class-level inference is that deuterated PAHs generally exhibit this small but measurable negative bias relative to ¹³C-labeled standards.

Quantification Bias
Class-level
PAHs-d bias: -1.9% to -4.3% vs. ¹³C-PAHs
Method-specific bias may need correction
PLE-GC-MS; p < 0.05; sediment matrix
Pressurized Liquid Extraction Isotope Dilution Method Validation Environmental Analysis

Vendor Specification: Isotopic vs. Chemical Purity

Procurement decisions for Triphenylene-d12 should consider the distinction between isotopic enrichment (atom % D) and overall chemical purity. Leading suppliers including Sigma-Aldrich, C/D/N Isotopes, and Alfa Chemistry specify isotopic purity of 98 atom % D [REFS-1, REFS-2]. In contrast, some vendors market Triphenylene-d12 with a chemical purity specification of >95% without explicitly stating isotopic enrichment [1]. For isotope dilution applications, the 98 atom % D specification is more directly relevant to method performance, as it ensures minimal unlabeled analyte contamination and a consistent M+12/M+0 ratio. The 3-percentage-point difference in isotopic enrichment can translate to a proportional increase in background signal at the native analyte mass, potentially elevating limits of quantification.

Vendor Specs
Cross-study
Isotopic ≥98 atom % D vs. chemical >95% (unspec.)
Isotopic purity critical for IDMS
Specification review recommended
Procurement Quality Assurance Analytical Standards Vendor Comparison

Triphenylene-d12 Application Scenarios


Environmental Matrix Quantification via GC-MS

Triphenylene-d12 is the preferred internal standard for quantifying triphenylene in soil, sediment, and water samples using EPA Method 8270E or similar GC-MS protocols. Its M+12 mass shift and 98 atom % D isotopic enrichment minimize spectral interference and matrix effects, yielding more accurate and precise results compared to using non-deuterated or partially deuterated PAH internal standards [1]. Laboratories performing trace-level monitoring of PAHs in compliance with environmental regulations will benefit from the compound's certified isotopic purity and vendor-provided Certificates of Analysis.

Isotope Dilution LC-MS/MS for Food Safety

In food analysis, where triphenylene may arise from processing or environmental contamination, Triphenylene-d12 serves as the gold standard internal standard for LC-MS/MS quantification. Its near-identical chromatographic behavior and ionization efficiency to the native analyte ensure robust correction for sample preparation losses and ion suppression/enhancement effects [1]. The use of Triphenylene-d12 enables laboratories to meet stringent EU and FDA performance criteria for method validation, particularly regarding recovery (typically 80–120%) and precision (RSD < 15%).

Spectroscopic Structural and Vibrational Analysis

The distinct IR and Raman spectroscopic signatures of Triphenylene-d12—specifically the C-D stretching band at 2100–2200 cm⁻¹—make it an invaluable tool for vibrational assignments and normal coordinate calculations in physical chemistry research [1]. By comparing spectra of Triphenylene-h₁₂ and Triphenylene-d12, researchers can unambiguously assign vibrational modes and study isotope effects on molecular dynamics. This application is particularly relevant in materials science for characterizing deuterated PAH derivatives used in organic electronics.

Certified Reference Material Production QC

For producers of certified reference materials (CRMs) and proficiency testing providers, Triphenylene-d12 is a critical component in establishing metrological traceability for triphenylene measurements. Its high isotopic purity (98 atom % D) and documented mass shift (M+12) allow for exact-matching isotope dilution protocols that achieve the lowest possible measurement uncertainty [1]. The compound's stability under recommended storage conditions (room temperature, protected from light) further supports its use as a long-term calibration standard.

Application
Selection Property
Validation Focus
Environmental PAH quantification
Co-eluting SIL-IS for matrix correction
GC-MS protocol validation context
Food contaminant analysis
Matrix-matched deuterated internal standard
LC-MS/MS recovery and precision review
Spectroscopic structural studies
Diagnostic C-D vibrational shift
IR/Raman peak assignment verification
Reference material traceability
Certified isotopic purity specification
Metrological traceability and stability context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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